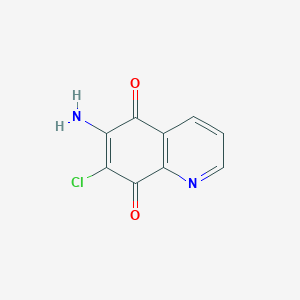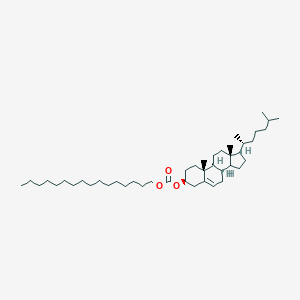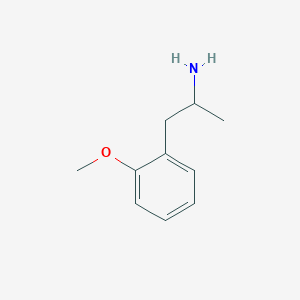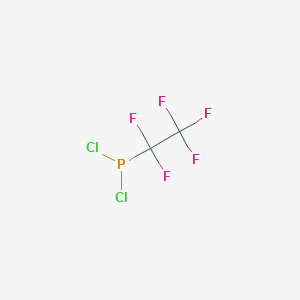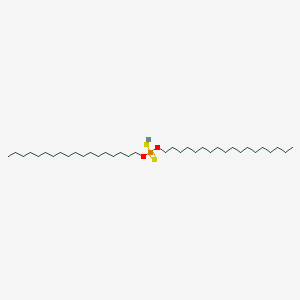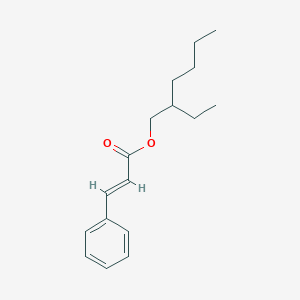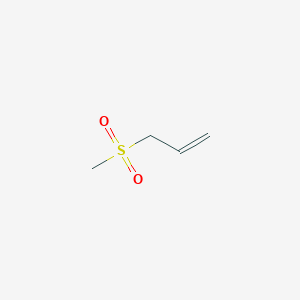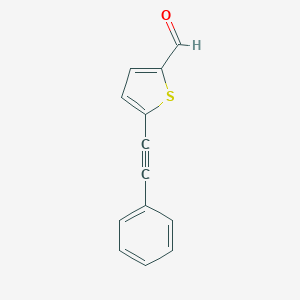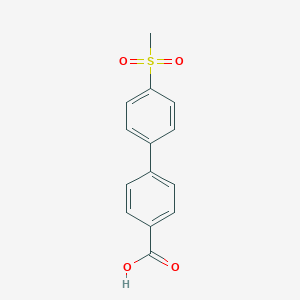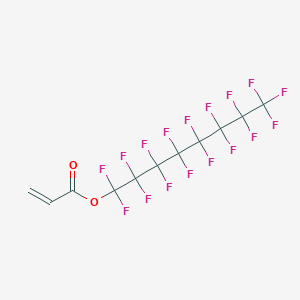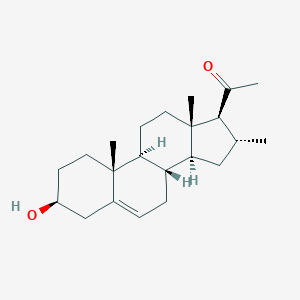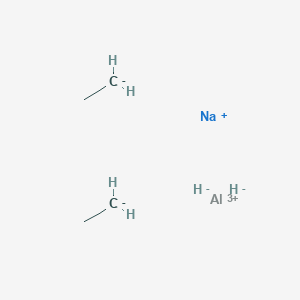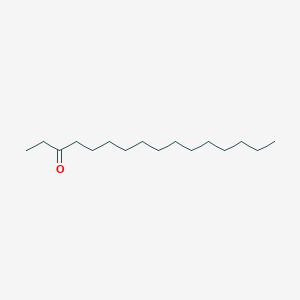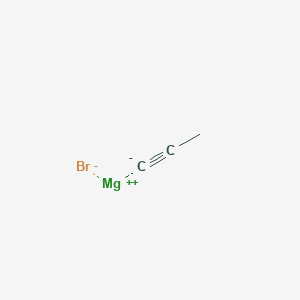![molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2](/img/structure/B95853.png)
4-Chlorothieno[3,2-d]pyrimidine
概要
説明
4-Chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The core structure consists of a thieno[3,2-d]pyrimidine ring with a chlorine atom at the 4-position, which is a reactive site for further chemical modifications .
Synthesis Analysis
The synthesis of 4-chlorothieno[3,2-d]pyrimidine and its derivatives has been explored through different methodologies. One approach involves the reaction of 3-aminothiophene-2-carboxylate with phosphorus oxychloride, leading to chlorination and the formation of the desired chlorothienopyrimidine . Another method utilizes a Gewald reaction followed by pyrimidone formation, bromination, and chlorination, providing a scalable synthesis route . Additionally, AlCl3-induced (hetero)arylation of thienopyrimidine rings has been reported as a direct and efficient method to synthesize 4-substituted thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of 4-chlorothieno[3,2-d]pyrimidine derivatives has been established through various techniques, including single-crystal X-ray diffraction. This has allowed for the unambiguous determination of the molecular geometry and confirmation of the substitution patterns on the thienopyrimidine core .
Chemical Reactions Analysis
4-Chlorothieno[3,2-d]pyrimidine serves as a versatile intermediate for further chemical transformations. Nucleophilic substitution reactions have been employed to replace the chlorine atom with various groups, such as alkynes, ethers, and amines, leading to a diverse array of thienopyrimidine derivatives . These reactions are often facilitated by catalysts like Pd/C-CuI-PPh3, which promote selective C-C bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorothieno[3,2-d]pyrimidine derivatives are influenced by the substituents attached to the thienopyrimidine ring. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking studies have been used to predict and analyze the electronic properties, intermolecular interactions, and potential biological activities of these compounds . For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting the importance of understanding these properties for drug design .
科学的研究の応用
Anticancer Agents : 4-Chlorothieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents. These compounds were developed based on the structure of protein tyrosine kinase inhibitors, indicating their potential use in cancer treatment (H. Min, 2012).
Antifungal Activities : Research indicates that 4-Chlorothieno[2,3-d]pyrimidines exhibit antifungal activity. These compounds were evaluated against fungal pathogens like Piricularia oryzae and showed preventive effects on diseases such as Rice blast, Sheath blight, and Cucumber powdery mildew (S. Konno et al., 1989).
Cytotoxic Activity : The synthesis of 4-alkynylthieno[2,3-d]pyrimidines through a selective process showed that some synthesized compounds exhibited cytotoxic activity in vitro, suggesting their potential in cancer therapy (D. Gorja et al., 2011).
VEGF Receptor-2 Kinase Inhibitors : 4-(Phenylamino)thieno[3,2-d]pyrimidines were synthesized as potent inhibitors of VEGF receptor-2 kinase, a key component in the formation of new blood vessels from tumors, indicating a role in anti-angiogenic cancer therapy (Yang-Heon Song, 2007).
Improved Synthesis Methodology : A more practical, robust, and scalable synthesis method for 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine has been developed, starting from inexpensive bulk chemicals. This method could facilitate the wider application of these compounds in research and development (S. Bugge et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines : A synthesized compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, displayed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, demonstrating promising anticancer activity (Pei Huang et al., 2020).
Antibacterial Agents : 4-Chlorothieno[2,3-d]pyrimidines synthesized via a microwave-assisted route showed antibacterial activity comparable to standard drugs, indicating their potential as novel antibacterial agents (M. R. Prasad & D. P. Kishore, 2007).
Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles exhibited promising radioprotective and antitumor activities, highlighting their potential in cancer therapy and radioprotection (S. Alqasoumi et al., 2009).
特性
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine | |
CAS RN |
16269-66-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

